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Compound of Interest

Compound Name: 7-Methylchroman-4-one

Cat. No.: B099835 Get Quote

For researchers, scientists, and professionals in drug development, 7-Methylchroman-4-one
is a heterocyclic compound of significant interest. As a derivative of the chroman-4-one

scaffold, it serves as a valuable building block in medicinal chemistry and drug discovery. This

technical guide provides an in-depth overview of its chemical properties, synthesis, and its role

as a modulator of key biological pathways.

Core Compound Data
Here are the fundamental chemical identifiers for 7-Methylchroman-4-one:

Identifier Value

CAS Number 18385-69-8

Molecular Formula C₁₀H₁₀O₂

Molecular Weight 162.19 g/mol

IUPAC Name 7-methyl-2,3-dihydrochromen-4-one

Synthesis and Experimental Protocols
The synthesis of 7-Methylchroman-4-one and its derivatives often involves the cyclization of a

corresponding phenolic precursor. While specific protocols for the 7-methyl derivative can be
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adapted from general methods for chroman-4-ones, a representative synthesis is outlined

below, based on established methodologies for similar structures.

General Synthesis of Chroman-4-ones
A common and efficient method for synthesizing the chroman-4-one scaffold is through an

intramolecular oxa-Michael addition, which follows a base-promoted crossed aldol

condensation.

Materials:

Appropriate 2'-hydroxyacetophenone precursor

Relevant aldehyde

Ethanol (EtOH)

Diisopropylamine (DIPA)

Dichloromethane (CH₂Cl₂)

Sodium hydroxide (NaOH), 10% aqueous solution

Hydrochloric acid (HCl), 1 M aqueous solution

Brine

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the

corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

After cooling, dilute the mixture with dichloromethane.
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Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water,

and finally brine.

Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

chroman-4-one derivative.[1][2]

Biological Activity and Mechanism of Action
The chroman-4-one skeleton is recognized as a "privileged structure" in medicinal chemistry

due to its recurrence in a variety of biologically active compounds.[3] Derivatives of this scaffold

have demonstrated a wide range of pharmacological activities, including anticancer, anti-

inflammatory, antimicrobial, and antioxidant properties.

Inhibition of Sirtuin 2 (SIRT2)
A significant and well-documented biological target of chroman-4-one derivatives is Sirtuin 2

(SIRT2), a member of the sirtuin family of NAD⁺-dependent deacetylases.[1][2] SIRT2 is

implicated in various cellular processes, including cell cycle regulation and tumorigenesis.

The inhibitory action of chroman-4-one derivatives on SIRT2 has been shown to be both potent

and selective.[1][2][4] This inhibition leads to the hyperacetylation of α-tubulin, a key

component of microtubules. The increased acetylation of α-tubulin can disrupt microtubule

dynamics, leading to cell cycle arrest and the inhibition of tumor growth.[1] This makes

chroman-4-one derivatives, including 7-Methylchroman-4-one, promising candidates for the

development of novel anticancer agents.

Below is a diagram illustrating the signaling pathway involving SIRT2 inhibition by chroman-4-

one derivatives.
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SIRT2 Inhibition by 7-Methylchroman-4-one Derivatives
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Conclusion
7-Methylchroman-4-one represents a key molecular scaffold with significant potential in drug

discovery and development. Its straightforward synthesis and the potent, selective biological

activity of its derivatives, particularly as inhibitors of SIRT2, underscore its importance for

further investigation. This guide provides a foundational understanding for researchers aiming

to explore the therapeutic applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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